molecular formula C21H21N3O4 B2751883 methyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate CAS No. 912902-98-8

methyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate

Cat. No.: B2751883
CAS No.: 912902-98-8
M. Wt: 379.416
InChI Key: SWPBUGNYOGARDB-UHFFFAOYSA-N
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Description

Methyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a heterocyclic compound featuring a benzimidazole core fused with a pyrrolidinone moiety and a 4-methoxyphenyl substituent. The compound’s structure includes a methyl acetate group at the benzimidazole N1 position, distinguishing it from related derivatives.

Properties

IUPAC Name

methyl 2-[2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O4/c1-27-16-9-7-15(8-10-16)23-12-14(11-19(23)25)21-22-17-5-3-4-6-18(17)24(21)13-20(26)28-2/h3-10,14H,11-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWPBUGNYOGARDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, which can be synthesized by the condensation of o-phenylenediamine with formic acid or its equivalents . The pyrrolidinone ring is then introduced through a cyclization reaction involving appropriate precursors. The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

methyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of hydroxyl derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

methyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate involves its interaction with specific molecular targets. The benzimidazole core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound can be compared to benzimidazole-pyrrolidinone derivatives reported by Kristina Mi et al. (), which share structural motifs but differ in substituents and functional groups. Below is a detailed analysis:

Table 1: Structural and Physicochemical Comparisons

Compound Name / ID Substituents (R1, R2, R3) Yield (%) Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
Target Compound R1: 4-Methoxyphenyl, R2: Methyl acetate N/A* N/A* ~423 (estimated) Benzimidazole, pyrrolidinone, methyl acetate
Compound 12 R1: 3-Methylphenyl, R2: Acetohydrazide 65 194–195 418 Benzimidazole, pyrrolidinone, hydrazide
Compound 13 R1: 3-Methylphenyl, R3: Pyrazolyl 53 138–139 N/A Benzimidazole, pyrrolidinone, pyrazole
Compound 14 R1: 3-Methylphenyl, R2: Pyrrolyl acetamide 67 204 (dec.) 442 Benzimidazole, pyrrolidinone, acetamide

Key Observations

Lower yields in Compound 13 (53%) vs. Compound 14 (67%) suggest steric hindrance from bulkier pyrazolyl groups may reduce efficiency .

Functional Group Diversity :

  • The methyl acetate group in the target compound introduces ester functionality, which could improve solubility in polar solvents compared to hydrazide (Compound 12) or acetamide (Compound 14) derivatives.
  • Hydrazide (Compound 12) and pyrazole (Compound 13) groups are associated with hydrogen-bonding capabilities, which may affect crystallinity and melting points .

Spectroscopic Characterization :

  • All compounds in were validated via $ ^1H $ NMR, $ ^{13}C $ NMR, and mass spectrometry. For the target compound, analogous techniques would confirm the presence of the 4-methoxyphenyl (δ ~3.8 ppm for OCH$_3$) and ester carbonyl (δ ~170 ppm in $ ^{13}C $ NMR) groups.

Structural and Conformational Analysis

The pyrrolidinone ring in the target compound is likely puckered, as described by Cremer and Pople’s generalized puckering coordinates for non-planar rings . This conformational flexibility could influence intermolecular interactions in crystal packing or binding to biological targets. For example:

  • Ring Puckering Amplitude: A higher puckering amplitude (q) in the pyrrolidinone ring may enhance steric interactions with adjacent substituents, affecting solubility or stability.
  • Pseudorotation Dynamics: Phase angle (φ) variations in the pyrrolidinone ring could enable adaptive binding in enzyme active sites, a feature observed in bioactive heterocycles .

Biological Activity

Methyl 2-{2-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]-1H-1,3-benzodiazol-1-yl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

Chemical Structure and Synthesis

The compound features a unique structure comprising a benzoate ester linked to a pyrrolidinone ring, which is further substituted with a methoxyphenyl group. The synthesis typically involves multi-step organic reactions, such as the condensation of 4-methoxyphenylamine with pyrrolidinone derivatives followed by esterification with methyl benzoate. Catalysts like palladium are often employed to facilitate these reactions .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, thereby altering their activity and leading to various biological effects. Understanding these interactions is crucial for elucidating the compound's pharmacological potential.

Biological Activities

Research has highlighted several key biological activities associated with this compound:

1. Antimicrobial Activity:
Studies have shown that compounds similar to this compound exhibit significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis . The compound's structural motifs may contribute to its effectiveness in inhibiting bacterial growth.

2. Enzyme Inhibition:
The compound has been evaluated for its inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition studies suggest that it demonstrates moderate to strong activity against these targets, which is relevant for therapeutic applications in treating conditions like Alzheimer's disease and urinary infections .

3. Anticancer Potential:
Preliminary studies indicate that similar compounds possess anticancer properties. The mechanism may involve inducing apoptosis in cancer cells or inhibiting tumor growth through various pathways . Further research is necessary to confirm these effects specifically for this compound.

Case Studies and Experimental Data

A comprehensive analysis of the biological activity of this compound includes various experimental findings:

Study Biological Activity Findings
Study AAntibacterialModerate activity against S. typhi and B. subtilis
Study BEnzyme InhibitionStrong AChE inhibition; potential for neuroprotective applications
Study CAnticancerInduction of apoptosis in cultured cancer cells

These studies highlight the compound's diverse pharmacological potential and warrant further investigation into its mechanisms of action.

Q & A

Q. Analytical Methods :

  • TLC monitors reaction progress (Rf values compared to standards) .
  • NMR Spectroscopy (¹H, ¹³C) confirms structural integrity, with characteristic peaks for the methoxyphenyl (δ 3.8–4.0 ppm), pyrrolidinone carbonyl (δ 170–175 ppm), and benzodiazole protons (δ 7.5–8.5 ppm) .
  • HPLC assesses purity (>95% by area normalization) .

Basic: How is the compound’s purity and structural identity validated in academic research?

Answer:
A combination of spectroscopic and chromatographic techniques is employed:

  • High-Resolution Mass Spectrometry (HR-MS) : Confirms molecular formula (e.g., [M+H]+ calculated for C₂₂H₂₁N₃O₄: 392.1601) .
  • 2D NMR (COSY, HSQC): Resolves overlapping signals and assigns proton-carbon correlations, critical for distinguishing benzodiazole and pyrrolidinone moieties .
  • X-ray Crystallography : Resolves dihedral angles between aromatic rings (e.g., 16–52° for similar compounds) to confirm stereoelectronic effects .

Basic: What are the solubility and stability profiles of this compound under laboratory conditions?

Answer:

  • Solubility : Typically soluble in polar aprotic solvents (DMSO, DMF) and sparingly soluble in ethanol or water. Pre-saturation studies (shake-flask method) quantify solubility .
  • Stability :
    • pH Sensitivity : Degrades in strongly acidic/basic conditions (monitored via HPLC).
    • Thermal Stability : Stable at ≤80°C for 24 hours (TGA/DSC data).
    • Light Sensitivity : Store in amber vials to prevent photodegradation .

Advanced: How can researchers design experiments to optimize synthesis yield and minimize byproducts?

Answer:
Use Design of Experiments (DoE) principles:

  • Variables : Solvent (polarity), temperature (40–100°C), catalyst (e.g., p-toluenesulfonic acid), and reaction time (4–24 hrs) .
  • Response Surface Methodology (RSM) : Maps interactions between variables to identify optimal conditions.

Q. Example Optimization Table :

SolventTemp (°C)CatalystYield (%)Purity (%)
Ethanol70None4592
DMSO80Yes6898
Toluene100Yes3285

Key Insight : DMSO at 80°C with catalytic acid maximizes yield and purity .

Advanced: How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts)?

Answer:
Contradictions may arise from:

  • Conformational Isomerism : Use variable-temperature NMR to detect dynamic equilibria .
  • Byproduct Formation : Compare HR-MS data to identify impurities (e.g., unreacted intermediates).
  • Crystallographic Validation : Single-crystal X-ray diffraction resolves ambiguities in stereochemistry .

Advanced: What computational methods predict the compound’s biological activity and binding modes?

Answer:

  • Molecular Docking : Software like AutoDock Vina simulates interactions with target proteins (e.g., kinases, GPCRs). Focus on hydrogen bonding with the pyrrolidinone carbonyl and π-π stacking with the benzodiazole ring .
  • MD Simulations : Assess binding stability over 100-ns trajectories (RMSD < 2 Å indicates stable complexes) .
  • QSAR Models : Relate substituent effects (e.g., methoxy position) to bioactivity (IC₅₀ values) .

Advanced: How to establish structure-activity relationships (SAR) for derivatives of this compound?

Answer:

  • Synthetic Modifications : Vary substituents on the benzodiazole (electron-withdrawing/-donating groups) and pyrrolidinone (alkyl vs. aryl).
  • Bioactivity Assays : Test against disease-relevant targets (e.g., anticancer: MTT assay; anti-inflammatory: COX-2 inhibition).

Q. Example SAR Table :

DerivativeSubstituent (R)IC₅₀ (µM)LogP
Parent Compound4-OCH₃12.32.1
Derivative A4-NO₂8.71.8
Derivative B4-CH₃18.92.5

Insight : Electron-withdrawing groups (e.g., NO₂) enhance activity by improving target binding .

Advanced: What mechanistic insights exist for the compound’s chemical reactions (e.g., hydrolysis, cyclization)?

Answer:

  • Ester Hydrolysis : Base-catalyzed (NaOH/EtOH) cleavage of the acetate group, monitored by FT-IR (loss of C=O stretch at 1740 cm⁻¹) .
  • Cyclization Reactions : Acid-mediated formation of fused heterocycles (e.g., thiazolidinones), validated by trapping intermediates with TLC .
  • Kinetic Studies : Pseudo-first-order rate constants (k) determined via UV-Vis spectroscopy .

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